molecular formula C18H24FN5 B3764087 N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B3764087
M. Wt: 329.4 g/mol
InChI Key: NHAXVLYVKFNBJE-UHFFFAOYSA-N
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Description

N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a fluorophenyl group, and a dimethylamino-cyclohexyl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5/c1-24(2)18(10-6-3-7-11-18)13-20-17-22-16(12-21-23-17)14-8-4-5-9-15(14)19/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAXVLYVKFNBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC2=NC(=CN=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the dimethylamino-cyclohexyl group is achieved through nucleophilic substitution reactions, often using dimethylamine and cyclohexyl halides as starting materials. The fluorophenyl group is then introduced via electrophilic aromatic substitution reactions, using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, acids, bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylcyclohexylamine
  • N,N-Dimethylcyclohexane-1,2-diamine
  • N,N-Dimethylethylenediamine

Uniqueness

N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is unique due to its combination of a triazine ring, a fluorophenyl group, and a dimethylamino-cyclohexyl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

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